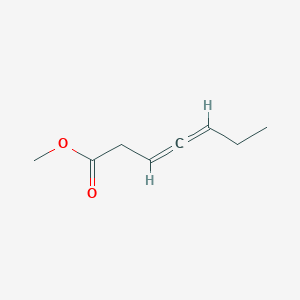
3,4-Heptadienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Heptadienoic acid, methyl ester is an organic compound characterized by the presence of conjugated double bonds within its structure This compound is a derivative of heptadienoic acid, where the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Heptadienoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 3,4-Heptadienoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Heptadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-Heptadienoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which 3,4-Heptadienoic acid, methyl ester exerts its effects involves interactions with various molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes reduction to form saturated esters. The presence of conjugated double bonds allows for specific interactions with catalysts, facilitating the desired transformations .
Comparison with Similar Compounds
Methyl trans-2,cis-4-Heptadienoate: Another ester with conjugated double bonds, similar in structure but differing in the position of double bonds.
Methyl sorbate: An ester with similar reactivity but different applications.
Methyl 2,4-decadienoate: Shares structural similarities but has distinct chemical properties and uses.
Properties
CAS No. |
81981-06-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h4,6H,3,7H2,1-2H3 |
InChI Key |
WQBYKRWNQFLJKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


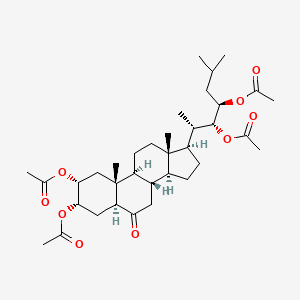
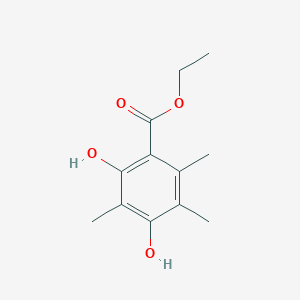
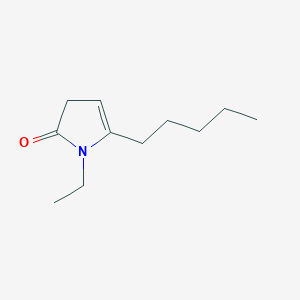
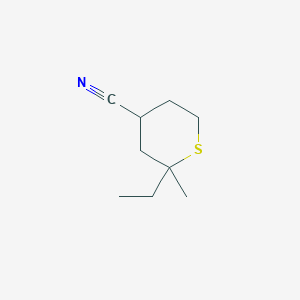
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


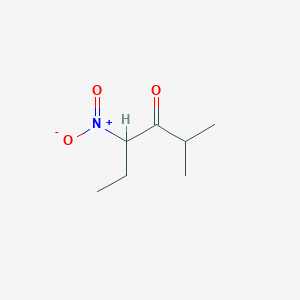
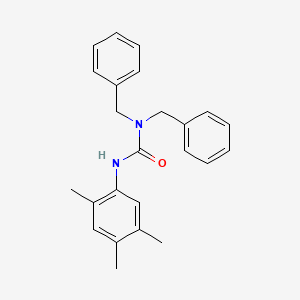
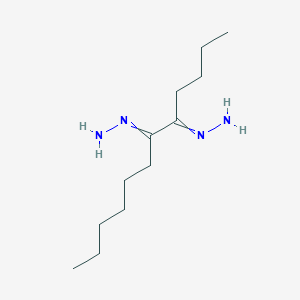
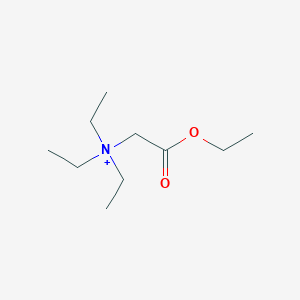
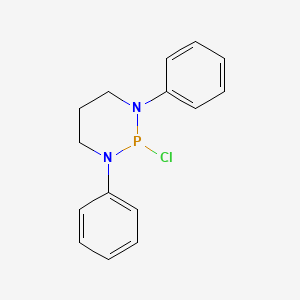
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
